2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Preparation of 5-(benzyloxy)indole: This intermediate can be synthesized by reacting indole with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of 2-chloro-N-(4-sulfamoylphenyl)acetamide: This intermediate is prepared by acylation of 4-aminosulfanilamide with chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the sulfonamide moiety can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and cancer progression.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and function, leading to cell death.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-[5-(benzyloxy)-1H-indol-3-yl]ethan-1-amine: Another indole derivative with similar biological activities.
5-(benzyloxy)indole: A precursor in the synthesis of various indole derivatives.
2-chloro-N-(4-sulfamoylphenyl)acetamide: An intermediate in the synthesis of the target compound.
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide stands out due to its combined indole and sulfonamide moieties, which contribute to its diverse biological activities. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N3O4S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O4S/c24-31(28,29)21-9-6-19(7-10-21)25-23(27)15-26-13-12-18-14-20(8-11-22(18)26)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,25,27)(H2,24,28,29) |
InChI Key |
KPVHZFINMZMQQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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